molecular formula C17H16ClN3O4S B2920988 2-(5-Chloro-2-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330201-40-6

2-(5-Chloro-2-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2920988
CAS No.: 330201-40-6
M. Wt: 393.84
InChI Key: TYTFSEOVTSLWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(5-Chloro-2-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide belongs to a class of tetrahydrobenzo[b]thiophene derivatives characterized by a bicyclic core fused with a thiophene ring and substituted with carboxamide and benzamido groups.

Properties

IUPAC Name

2-[(5-chloro-2-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-8-2-5-13-11(6-8)14(15(19)22)17(26-13)20-16(23)10-7-9(18)3-4-12(10)21(24)25/h3-4,7-8H,2,5-6H2,1H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTFSEOVTSLWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-Chloro-2-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of benzo[b]thiophene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H17ClN2O4SC_{16}H_{17}ClN_{2}O_{4}S. The structure includes a chloro-nitrobenzamide moiety attached to a tetrahydrobenzo[b]thiophene backbone. This structural configuration is critical for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines through multiple mechanisms:

  • Inhibition of DHHC-Mediated Palmitoylation : Compounds in this class have been shown to inhibit palmitoylation processes mediated by DHHC enzymes. This inhibition can lead to reduced growth and survival of cancer cells due to the disruption of signaling pathways essential for tumor progression .
  • Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells. This effect is mediated through the modulation of cyclin-dependent kinases (CDKs) and upregulation of pro-apoptotic factors .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways. Additionally, its structural features allow it to engage in hydrogen bonding and hydrophobic interactions with target proteins.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Antibacterial Efficacy : In another study, the compound was tested against multi-drug resistant strains of bacteria. It demonstrated comparable efficacy to standard antibiotics, suggesting its potential as an alternative treatment option.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tetrahydrobenzo[b]thiophene scaffold is a versatile pharmacophore. Key structural variations among analogs include:

Compound Name Substituent (R group) Key Features
Target Compound 5-Chloro-2-nitrobenzamido Electron-withdrawing nitro and chloro groups; potential electrophilicity
JAMI1001A 4-(Hydroxymethyl)-3-(trifluoromethyl)pyrazole acetamido Trifluoromethyl enhances lipophilicity; hydroxymethyl may improve solubility
Compound 4d Thieno[2,3-d]pyrimidinylthio acetamido Thioether linkage and fused pyrimidine ring; inhibits falcipain-2
D143 Anilinocarbonyl Aromatic urea group; possible hydrogen-bonding interactions
Compounds Allyl, benzylidene, or hydrazono groups Ethyl ester derivatives with varied substituents; anticancer activity

Electronic Effects :

  • The nitro group in the target compound is strongly electron-withdrawing, which may increase reactivity compared to analogs with electron-donating groups (e.g., methoxy in ). This could enhance interactions with nucleophilic biological targets but also raise toxicity concerns.
  • Chloro substituents (as in ’s 3-chlorobenzamido analog) are moderately electron-withdrawing and often improve metabolic stability .
AMPA Receptor Modulation :

JAMI1001A, a pyrazole acetamido derivative, acts as a positive allosteric modulator of AMPA receptors. Its trifluoromethyl group likely enhances binding to hydrophobic subsites within the receptor . In contrast, the target compound’s nitro group may alter binding kinetics due to increased polarity.

Enzyme Inhibition :

Compound 4d () inhibits falcipain-2, a malaria parasite protease, via its thieno[2,3-d]pyrimidine substituent. The target compound’s nitro group could similarly enhance inhibition of cysteine proteases through electrophilic interactions.

Anticancer Activity :

Ethyl ester derivatives in (e.g., compound 7b) exhibit in vitro anticancer activity. Replacing the ester with a carboxamide (as in the target compound) may improve solubility and target affinity .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Reference
Compound 4d 212–214 Low (non-polar substituents)
Compounds 170–225 Variable (depends on substituents)
D128 () 203–205 Moderate (cyclopropane group)

The target compound’s carboxamide group is expected to enhance water solubility compared to ester derivatives (e.g., ). However, the nitro group may reduce membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.